Cas no 27220-59-3 (Antimycin A4 (7CI,9CI))

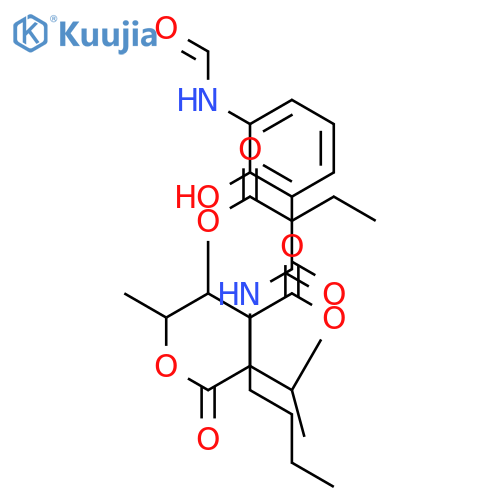

Antimycin A4 (7CI,9CI) structure

商品名:Antimycin A4 (7CI,9CI)

Antimycin A4 (7CI,9CI) 化学的及び物理的性質

名前と識別子

-

- Antimycin A4 (7CI,9CI)

- [8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate

- ANTIMYCIN A4

- 8-butyl-3-({[3-(formylamino)-2-hydroxyphenyl]carbonyl}amino)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl butanoate (non-preferred name)

- 8-Butyl-3-(3-formamido-2-hydroxybenzamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl butyrate

- Butyric acid, N-ester with N-(7-butyl-8-hydroxy-4,9-dimethyl-2,6-dioxo-1,6-dioxonan-3-yl)-3-formamidosalicylamide

- 8X60D5011V

- EINECS 248-343-7

- 27220-59-3

- UNII-8X60D5011V

- J-016700

- NS00049125

- SCHEMBL24914319

- GYANSQKXOLFAFP-UHFFFAOYSA-N

-

- インチ: InChI=1S/C25H34N2O9/c1-5-7-10-17-22(36-19(29)9-6-2)15(4)35-25(33)20(14(3)34-24(17)32)27-23(31)16-11-8-12-18(21(16)30)26-13-28/h8,11-15,17,20,22,30H,5-7,9-10H2,1-4H3,(H,26,28)(H,27,31)

- InChIKey: GYANSQKXOLFAFP-UHFFFAOYSA-N

- ほほえんだ: CCCC(OC1C(C)OC(=O)C(NC(C2C=CC=C(NC=O)C=2O)=O)C(C)OC(=O)C1CCCC)=O

計算された属性

- せいみつぶんしりょう: 506.226431

- どういたいしつりょう: 506.226431

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 9

- 重原子数: 36

- 回転可能化学結合数: 10

- 複雑さ: 790

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 5

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 157

- 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

- 密度みつど: 1.3028 (rough estimate)

- ふってん: 595.17°C (rough estimate)

- フラッシュポイント: 404.3°C

- 屈折率: 1.5500 (estimate)

Antimycin A4 (7CI,9CI) セキュリティ情報

- 危険物輸送番号:3172

- 危険カテゴリコード: 23/24/25

- セキュリティの説明: 36/37/39-45

-

危険物標識:

- ちょぞうじょうけん:-20°C

- 危険レベル:6.1(a)

- 包装グループ:II

Antimycin A4 (7CI,9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci69882-500ug |

Antimycin A4 |

27220-59-3 | 98% | 500ug |

¥2516.00 | 2022-04-26 | |

| BioAustralis | BIA-A1445-2.50 mg |

Antimycin A4 |

27220-59-3 | >95%byHPLC | 2.50mg |

$896.00 | 2023-07-27 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-391461-.5 mg |

Antimycin A4, |

27220-59-3 | .5 mg |

¥1,880.00 | 2023-07-11 | ||

| BioAustralis | BIA-A1445-2.50mg |

Antimycin A4 |

27220-59-3 | >95% by HPLC | 2.50mg |

$965.00 | 2024-07-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-391461-5mg |

Antimycin A4, |

27220-59-3 | 5mg |

¥1880.00 | 2023-09-05 | ||

| A2B Chem LLC | AD54451-2.5mg |

Antimycin A4 (7CI,9CI) |

27220-59-3 | ≥98% | 2.5mg |

$987.00 | 2024-04-20 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci69882-2.5mg |

Antimycin A4 |

27220-59-3 | 98% | 2.5mg |

¥11517.00 | 2022-04-26 | |

| BioAustralis | BIA-A1445-0.50mg |

Antimycin A4 |

27220-59-3 | >95% by HPLC | 0.50mg |

$275.00 | 2024-07-19 | |

| BioAustralis | BIA-A1445-0.50 mg |

Antimycin A4 |

27220-59-3 | >95%byHPLC | 0.50mg |

$256.00 | 2023-07-27 | |

| 1PlusChem | 1P007M43-2.5mg |

Antimycin A4 (7CI,9CI) |

27220-59-3 | ≥98% | 2.5mg |

$1292.00 | 2024-05-08 |

Antimycin A4 (7CI,9CI) 関連文献

-

1. Elicitation for activation of the actinomycete genome's cryptic secondary metabolite gene clustersSeham S. El-Hawary,Marwa H. A. Hassan,Ahmed O. Hudhud,Usama Ramadan Abdelmohsen,Rabab Mohammed RSC Adv. 2023 13 5778

-

2. 187. The structure of the antimycin-a complexA. J. Birch,D. W. Cameron,Y. Harada,R. W. Rickards J. Chem. Soc. 1961 889

27220-59-3 (Antimycin A4 (7CI,9CI)) 関連製品

- 27220-57-1(Antimycin A2 (9CI))

- 522-70-3(Antimycin A3)

- 642-15-9(Antimycin A)

- 116095-18-2(Butanoic acid,3-methyl-,3-[[3-(formylamino)-2-hydroxybenzoyl]amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-ylester, [2R-(2R*,3S*,6S*,7R*,8R*)]- (9CI))

- 22862-63-1(Neoantimycin)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量